2-[2-(5-bromo-2-fluorophenyl)sulfanylethyl]pyridine;oxalic acid
Description
2-[2-(5-bromo-2-fluorophenyl)sulfanylethyl]pyridine;oxalic acid is a complex organic compound that combines a pyridine ring with a bromo-fluoro-phenyl group and a sulfanyl-ethyl chain The addition of oxalic acid forms a salt, enhancing its solubility and stability
Properties
IUPAC Name |
2-[2-(5-bromo-2-fluorophenyl)sulfanylethyl]pyridine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFNS.C2H2O4/c14-10-4-5-12(15)13(9-10)17-8-6-11-3-1-2-7-16-11;3-1(4)2(5)6/h1-5,7,9H,6,8H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPXGFXXLLMBPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCSC2=C(C=CC(=C2)Br)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-bromo-2-fluorophenyl)sulfanylethyl]pyridine typically involves multiple steps, starting with the preparation of the 5-bromo-2-fluorophenyl precursor. This precursor can be synthesized through halogenation reactions, where bromine and fluorine atoms are introduced into the phenyl ring. The next step involves the formation of the sulfanyl-ethyl chain, which is achieved through nucleophilic substitution reactions. Finally, the pyridine ring is introduced via a coupling reaction, such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also chosen to enhance the efficiency of the reactions. The final product is purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-bromo-2-fluorophenyl)sulfanylethyl]pyridine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromo and fluoro groups can be reduced under specific conditions.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
2-[2-(5-bromo-2-fluorophenyl)sulfanylethyl]pyridine;oxalic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[2-(5-bromo-2-fluorophenyl)sulfanylethyl]pyridine involves its interaction with molecular targets, such as enzymes or receptors. The bromo and fluoro groups can form strong interactions with these targets, influencing their activity. The sulfanyl-ethyl chain and pyridine ring also contribute to the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[2-(5-chloro-2-fluorophenyl)sulfanylethyl]pyridine: Similar structure but with a chlorine atom instead of bromine.
2-[2-(5-bromo-2-chlorophenyl)sulfanylethyl]pyridine: Contains both bromine and chlorine atoms.
2-[2-(5-bromo-2-methylphenyl)sulfanylethyl]pyridine: Methyl group instead of fluorine.
Uniqueness
The presence of both bromine and fluorine atoms in 2-[2-(5-bromo-2-fluorophenyl)sulfanylethyl]pyridine makes it unique compared to its analogs. These halogens can significantly influence the compound’s reactivity and interactions with biological targets, providing distinct advantages in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
